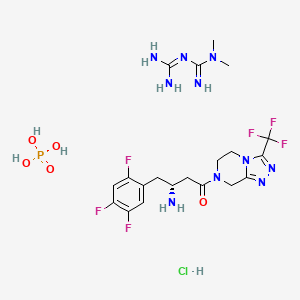

Janumet XR

Description

Properties

CAS No. |

1011232-08-8 |

|---|---|

Molecular Formula |

C20H30ClF6N10O5P |

Molecular Weight |

670.9 g/mol |

IUPAC Name |

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;3-(diaminomethylidene)-1,1-dimethylguanidine;phosphoric acid;hydrochloride |

InChI |

InChI=1S/C16H15F6N5O.C4H11N5.ClH.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-9(2)4(7)8-3(5)6;;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;1-2H3,(H5,5,6,7,8);1H;(H3,1,2,3,4)/t9-;;;/m1.../s1 |

InChI Key |

GCERFBKFVDLDKD-NRYJBHHQSA-N |

SMILES |

CN(C)C(=N)N=C(N)N.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O.Cl |

Isomeric SMILES |

CN(C)C(=N)N=C(N)N.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O.Cl |

Canonical SMILES |

CN(C)C(=N)N=C(N)N.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O.Cl |

Appearance |

Solid powder |

Other CAS No. |

1011232-08-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

janumet Sitagliptin Phosphate Metformin Hydrochloride Drug Combination Sitagliptin Phosphate, Metformin Hydrochloride Drug Combination Sitagliptin Phosphate-Metformin Hydrochloride Drug Combination |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Janumet XR on Pancreatic Beta-Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Janumet XR, a fixed-dose combination of sitagliptin and metformin extended-release, is a widely prescribed therapeutic for type 2 diabetes mellitus (T2DM). Its efficacy stems from the complementary and synergistic actions of its two active components on multiple physiological pathways, with a pronounced impact on pancreatic beta-cell function and health. This technical guide provides a detailed exploration of the molecular mechanisms through which sitagliptin and metformin, individually and in concert, modulate pancreatic beta-cell activity. The document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for relevant assays, and presents visual diagrams of the core signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The progressive decline of pancreatic beta-cell function and mass is a hallmark of T2DM. Therapeutic strategies are increasingly focused not only on glycemic control but also on the preservation and potential restoration of beta-cell health. This compound targets key pathophysiological defects in T2DM by combining the distinct mechanisms of a dipeptidyl peptidase-4 (DPP-4) inhibitor (sitagliptin) and a biguanide (metformin). This guide delves into the intricate molecular interactions of these agents with pancreatic beta-cells.

Mechanism of Action: Sitagliptin

Sitagliptin enhances the incretin effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This inhibition leads to increased circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion from pancreatic beta-cells.[1][2]

Signaling Pathway

The binding of active GLP-1 to its G-protein coupled receptor (GLP-1R) on the beta-cell membrane initiates a cascade of intracellular signaling events. This primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which subsequently leads to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and ultimately, the potentiation of glucose-stimulated insulin secretion.

Caption: Sitagliptin's signaling pathway in pancreatic beta-cells.

Mechanism of Action: Metformin

Metformin's mechanism of action on pancreatic beta-cells is multifaceted and context-dependent. A primary pathway involves the activation of AMP-activated protein kinase (AMPK).

Signaling Pathway

Metformin activates AMPK in beta-cells, which can have dual effects. Under conditions of metabolic stress, such as lipotoxicity, AMPK activation can be protective. However, under normal conditions, sustained AMPK activation may lead to reduced insulin secretion and potentially apoptosis. Metformin has also been shown to modulate autophagy in beta-cells.

Caption: Metformin's multifaceted signaling in pancreatic beta-cells.

Synergistic Effects of this compound

The combination of sitagliptin and metformin in this compound results in synergistic effects on beta-cell health and function. Studies in preclinical models have demonstrated that the combination therapy is more effective at preserving beta-cell mass and function than either monotherapy.

Caption: Synergistic effects of sitagliptin and metformin on beta-cells.

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies investigating the effects of sitagliptin, metformin, and their combination on pancreatic beta-cell parameters.

Table 1: Effects on Beta-Cell Mass in Human Islet Amyloid Polypeptide (HIP) Transgenic Rats

| Treatment Group | Beta-Cell Mass (mg) |

| Wild-Type | 25.6 ± 2.1 |

| HIP Rat (Control) | 8.4 ± 1.3 |

| HIP Rat + Sitagliptin | 16.6 ± 2.5 |

| HIP Rat + Metformin | 11.6 ± 1.3 |

| HIP Rat + Sitagliptin + Metformin | 19.7 ± 2.4 |

| Data from Mattingly et al., Diabetes 2009. |

Table 2: Effects on Beta-Cell Apoptosis and Proliferation in HIP Rats

| Treatment Group | Beta-Cell Apoptosis (%) | Beta-Cell Proliferation (Ki-67 positive cells, %) |

| HIP Rat (Control) | ~0.8 | 0.2 ± 0.1 |

| HIP Rat + Sitagliptin | ~0.36 (↓ ~55%) | 0.6 ± 0.1 |

| HIP Rat + Metformin | ~0.2 (↓ ~75%) | No significant effect |

| HIP Rat + Sitagliptin + Metformin | ~0.2 | 0.5 ± 0.1 |

| Data from Mattingly et al., Diabetes 2009. |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Beta-Cell Mass

Experimental Workflow

Caption: Workflow for beta-cell mass measurement.

Protocol:

-

Tissue Preparation: Pancreata from experimental animals are dissected, weighed, and fixed in 4% paraformaldehyde for 24 hours.

-

Embedding and Sectioning: Fixed tissues are embedded in paraffin, and serial 5 µm sections are cut.

-

Immunohistochemistry: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Slides are then incubated with a primary antibody against insulin (e.g., guinea pig anti-insulin, 1:200) overnight at 4°C.

-

Detection: A species-appropriate biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase conjugate and a suitable chromogen (e.g., DAB).

-

Image Analysis: Stained sections are digitized, and the fractional beta-cell area is determined using point-counting morphometry with image analysis software (e.g., ImageJ).

-

Calculation: Beta-cell mass is calculated by multiplying the fractional beta-cell area by the pancreatic weight.

Assessment of Beta-Cell Apoptosis (TUNEL Assay)

Experimental Workflow

Caption: Workflow for TUNEL assay.

Protocol:

-

Tissue Preparation: Pancreatic sections are prepared as described for beta-cell mass measurement.

-

Permeabilization: Sections are treated with Proteinase K to permeabilize the tissue.

-

TUNEL Reaction: The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, is applied to the sections and incubated in a humidified chamber.

-

Immunofluorescence Co-staining: Sections are co-stained with an anti-insulin antibody to identify beta-cells.

-

Imaging and Quantification: Sections are imaged using a fluorescence microscope. The number of TUNEL-positive (apoptotic) beta-cells and the total number of beta-cells are counted to determine the percentage of apoptosis.

Assessment of Beta-Cell Proliferation (Ki-67 Staining)

Experimental Workflow

Caption: Workflow for Ki-67 staining.

Protocol:

-

Tissue Preparation and Antigen Retrieval: Pancreatic sections are prepared and subjected to heat-induced antigen retrieval.

-

Immunofluorescence Staining: Sections are incubated with primary antibodies against Ki-67 (a marker of proliferation) and insulin.

-

Detection: Fluorescently labeled secondary antibodies are used for detection.

-

Imaging and Quantification: Sections are imaged, and the percentage of Ki-67-positive beta-cells is determined by counting the number of double-positive cells relative to the total number of insulin-positive cells.

Conclusion

The combination of sitagliptin and metformin in this compound provides a powerful therapeutic approach for the management of T2DM by addressing multiple pathophysiological defects. At the level of the pancreatic beta-cell, sitagliptin enhances glucose-dependent insulin secretion and promotes beta-cell survival through the potentiation of incretin signaling. Metformin exerts complex, context-dependent effects, including the activation of AMPK, which can protect against lipotoxicity. Together, these agents act synergistically to preserve beta-cell mass and function, highlighting the rationale for their combined use in the long-term management of T2DM. This guide provides a foundational understanding of these mechanisms for researchers and professionals in the field of diabetes drug development.

References

- 1. Beneficial Endocrine but Adverse Exocrine Effects of Sitagliptin in the Human Islet Amyloid Polypeptide Transgenic Rat Model of Type 2 Diabetes: Interactions With Metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of sitagliptin plus metformin on β-cell function, islet integrity and islet gene expression in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics of Sitagliptin and Metformin XR in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of sitagliptin and metformin extended-release (XR) in rodent models. The information presented herein is curated from a variety of scientific studies to support researchers and professionals in the field of drug development. This document details quantitative pharmacokinetic data, experimental methodologies, and relevant signaling pathways.

Introduction

Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin, a biguanide, are widely used in combination for the treatment of type 2 diabetes mellitus. Understanding their pharmacokinetic profiles in preclinical rodent models is crucial for predicting their behavior in humans and for the development of new therapeutic strategies. Sitagliptin works by increasing the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which enhance insulin secretion. Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), leading to reduced hepatic glucose production. This guide will delve into the individual and combined pharmacokinetic properties of these drugs in commonly used rodent models.

Pharmacokinetics of Sitagliptin in Rodent Models

Sitagliptin is rapidly absorbed and eliminated in rodents. The primary route of elimination is renal excretion of the parent drug.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of sitagliptin in rats following oral and intravenous administration.

Table 1: Pharmacokinetic Parameters of Sitagliptin in Male Sprague-Dawley Rats [1][2]

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |

| Oral | 2 | - | - | - | ~2 |

| Oral | 100 | - | - | - | - |

| Intravenous | 2 | - | - | - | ~2 |

Data presented as approximate values based on available literature.

Experimental Protocols

Oral Administration of Sitagliptin in Rats:

A common experimental protocol for assessing the oral pharmacokinetics of sitagliptin in rats involves the following steps:

-

Animal Model: Male Sprague-Dawley rats are often used.[1]

-

Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.

-

Fasting: Rats are typically fasted overnight prior to drug administration to minimize variability in absorption.

-

Drug Formulation: Sitagliptin phosphate is dissolved in a suitable vehicle, such as water or a 0.5% carboxymethyl cellulose (CMC) solution, for oral administration.[3]

-

Administration: A specific dose of the sitagliptin solution is administered via oral gavage using a gavage needle.[4]

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the tail vein or via cannulation of a major blood vessel.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: Plasma concentrations of sitagliptin are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]

Pharmacokinetics of Metformin Immediate-Release (IR) in Rodent Models

While this guide focuses on metformin XR, comprehensive rodent data for the extended-release formulation is scarce in the public domain. Therefore, data for the immediate-release (IR) formulation is presented to provide a foundational understanding. Metformin is characterized by incomplete intestinal absorption and is primarily eliminated unchanged in the urine.[8][9]

Quantitative Pharmacokinetic Data

The following table summarizes the pharmacokinetic parameters of immediate-release metformin in rats.

Table 2: Pharmacokinetic Parameters of Metformin IR in Male Sprague-Dawley and Wistar Rats [9][10]

| Rat Strain | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) |

| Sprague-Dawley | Oral | 50 | - | - | - | - |

| Sprague-Dawley | Oral | 100 | - | - | - | - |

| Sprague-Dawley | Oral | 200 | - | - | - | - |

| Wistar | Intravenous | 50 | - | - | 118.50 ± 40.18 | ~2 |

Data presented as mean ± standard deviation where available.

Experimental Protocols

Oral Administration of Metformin IR in Rats:

The protocol for oral administration of metformin IR is similar to that of sitagliptin:

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[9][10]

-

Housing and Fasting: Standard housing conditions and overnight fasting are employed.

-

Drug Formulation: Metformin hydrochloride is dissolved in a vehicle like water or saline.[10]

-

Administration: The solution is administered via oral gavage.

-

Blood Sampling and Processing: Blood is collected at various time points and plasma is prepared.

-

Bioanalysis: Plasma metformin concentrations are quantified using methods like HPLC-UV or LC-MS/MS.[6][11]

Co-administration of Sitagliptin and Metformin in Rodent Models

Studies investigating the co-administration of sitagliptin and metformin in rodents have primarily focused on pharmacodynamic endpoints, such as glucose control and effects on pancreatic beta-cells.[3][12] Pharmacokinetic drug-drug interaction studies in rodents are less commonly reported in detail in publicly available literature. However, human studies have shown that co-administration does not significantly alter the steady-state pharmacokinetics of either drug.[10]

Experimental Protocols for Co-administration Studies

A representative protocol for a co-administration study in rats is as follows:

-

Animal Model: Zucker diabetic fatty (ZDF) rats are often used as a model of type 2 diabetes.[12]

-

Treatment Groups: Animals are typically divided into four groups: control (vehicle), sitagliptin alone, metformin alone, and sitagliptin plus metformin.[12]

-

Dosing: Drugs are administered daily via oral gavage for a specified period (e.g., 5 weeks).[12] A common dosage for sitagliptin is 10 mg/kg/day and for metformin is 200 mg/kg/day.[3]

-

Pharmacodynamic Assessments: Parameters such as fasting and postprandial blood glucose, plasma active GLP-1 levels, and insulin secretion are measured.[12]

-

Histological Analysis: Pancreatic tissue may be examined to assess islet morphology and beta-cell integrity.[12]

Signaling Pathways

The therapeutic effects of sitagliptin and metformin are mediated through distinct signaling pathways.

Sitagliptin and the GLP-1 Signaling Pathway

Sitagliptin inhibits the DPP-4 enzyme, which rapidly degrades incretin hormones like GLP-1. By preventing GLP-1 degradation, sitagliptin increases its circulating levels.[13] This leads to the activation of the GLP-1 receptor, primarily in pancreatic beta-cells.

Caption: Sitagliptin's mechanism of action via the GLP-1 signaling pathway.

Metformin and the AMPK Signaling Pathway

Metformin's primary molecular target is the AMP-activated protein kinase (AMPK). Activation of AMPK in the liver leads to the inhibition of gluconeogenesis, a key process in reducing hepatic glucose output.[2][14]

Caption: Metformin's mechanism of action via the AMPK signaling pathway in the liver.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for pharmacokinetic studies in rodents.

Single-Dose Oral Pharmacokinetic Study Workflow

Caption: Workflow for a single-dose oral pharmacokinetic study in rodents.

Co-administration Pharmacodynamic Study Workflow

Caption: Workflow for a co-administration pharmacodynamic study in rodents.

Conclusion

This technical guide has summarized the available pharmacokinetic data for sitagliptin and metformin IR in rodent models, along with detailed experimental protocols and an overview of their primary signaling pathways. While comprehensive data for metformin XR in rodents is limited in the public literature, the information provided for the immediate-release formulation serves as a valuable reference. The methodologies and workflows presented here offer a practical framework for designing and conducting preclinical studies for these important antidiabetic agents. Further research into the pharmacokinetics of metformin XR and the drug-drug interactions between sitagliptin and metformin XR in rodent models is warranted to further refine our understanding and support the development of improved therapeutic strategies.

References

- 1. Metformin activates a duodenal Ampk-dependent pathway to lower hepatic glucose production in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI - Role of AMP-activated protein kinase in mechanism of metformin action [jci.org]

- 3. The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 5. Simultaneous quantitation of metformin and sitagliptin from mouse and human dried blood spots using laser diode thermal desorption tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dose-independent pharmacokinetics of metformin in rats: Hepatic and gastrointestinal first-pass effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tolerability and pharmacokinetics of metformin and the dipeptidyl peptidase-4 inhibitor sitagliptin when co-administered in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Effect of sitagliptin plus metformin on β-cell function, islet integrity and islet gene expression in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

Molecular Signaling Pathways of Sitagliptin-Metformin Co-administration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The co-administration of sitagliptin and metformin is a cornerstone in the management of type 2 diabetes mellitus (T2DM). This technical guide delves into the intricate molecular signaling pathways modulated by this combination therapy. Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhances the incretin system, primarily by increasing the bioavailability of glucagon-like peptide-1 (GLP-1). Metformin, a biguanide, predominantly activates 5' AMP-activated protein kinase (AMPK). The convergence of these pathways results in synergistic effects on glucose homeostasis, including enhanced insulin secretion, suppressed hepatic glucose production, and improved insulin sensitivity. This document provides a detailed overview of the core signaling cascades, quantitative data from relevant studies, comprehensive experimental protocols for key assays, and visual representations of the molecular interactions.

Core Signaling Pathways

The therapeutic efficacy of sitagliptin-metformin co-administration stems from their complementary mechanisms of action, targeting distinct yet interconnected signaling pathways.

Sitagliptin and the Incretin Pathway

Sitagliptin inhibits the enzyme DPP-4, which is responsible for the rapid degradation of incretin hormones, most notably GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By preventing their inactivation, sitagliptin elevates the circulating levels of active GLP-1 and GIP.[1]

Active GLP-1 binds to its receptor (GLP-1R) on pancreatic β-cells, initiating a cascade of intracellular events:

-

Activation of Adenylyl Cyclase: This leads to an increase in intracellular cyclic AMP (cAMP) levels.[3]

-

Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac) Activation: cAMP activates PKA and Epac, which in turn potentiate glucose-dependent insulin synthesis and exocytosis.[2]

-

Suppression of Glucagon Secretion: GLP-1 signaling in pancreatic α-cells suppresses the release of glucagon, a key hormone in promoting hepatic glucose production.[3]

Metformin and the AMPK Pathway

Metformin's primary molecular target is the inhibition of mitochondrial respiratory chain complex I.[4] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This shift in cellular energy status is a potent activator of AMPK, a master regulator of cellular metabolism.[4][5]

Activated AMPK (phosphorylated at Thr172) exerts its glucose-lowering effects through several mechanisms:

-

Inhibition of Hepatic Gluconeogenesis: AMPK phosphorylates and inactivates key enzymes and transcription factors involved in glucose production, such as acetyl-CoA carboxylase (ACC) and CREB-regulated transcription coactivator 2 (CRTC2). This leads to the downregulation of gluconeogenic genes, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[6][7]

-

Increased Glucose Uptake: In skeletal muscle, AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake.[8]

-

Inhibition of mTORC1 Signaling: AMPK can inhibit the mammalian target of rapamycin complex 1 (mTORC1) pathway, which is involved in cell growth and proliferation, further contributing to metabolic regulation.[9][10]

Synergistic Interactions and Pathway Crosstalk

The co-administration of sitagliptin and metformin results in a synergistic effect on glycemic control, which is underpinned by the crosstalk between the incretin and AMPK signaling pathways.

-

Enhanced GLP-1 Levels: Metformin has been shown to increase the secretion of GLP-1, complementing the action of sitagliptin which prolongs its half-life.[11] Studies have demonstrated that the combination therapy leads to a greater increase in active GLP-1 levels than either agent alone.[5]

-

AMPK Activation by GLP-1 Signaling: Emerging evidence suggests that GLP-1 receptor activation can independently lead to the phosphorylation and activation of AMPK.[11][12][13] This provides a direct molecular link for the synergistic action of the two drugs.

-

Potential for Attenuation of Metformin-Mediated AMPK Phosphorylation: One study has suggested that sitagliptin may attenuate metformin-mediated AMPK phosphorylation by inhibiting organic cation transporters (OCTs), which are necessary for metformin uptake into cells.[1][14] However, the clinical significance of this finding is still under investigation.

Quantitative Data on Signaling Pathway Modulation

The following tables summarize the quantitative effects of sitagliptin and metformin, individually and in combination, on key molecular and physiological parameters. Data for co-administration is limited in preclinical molecular studies; therefore, some values represent the effects of individual agents with the expected synergistic outcome noted.

Table 1: Effects on Glycemic Control and Incretin Levels

| Parameter | Sitagliptin Monotherapy | Metformin Monotherapy | Sitagliptin-Metformin Co-administration | Reference(s) |

| HbA1c Reduction | -0.5% to -0.8% | -1.0% to -2.0% | Up to -2.5% from baseline | [5][15] |

| Fasting Plasma Glucose (FPG) Reduction | ~15-30 mg/dL | ~50-70 mg/dL | Significantly greater than monotherapy | [5] |

| Active GLP-1 Levels | ~2-fold increase | Modest increase | ~4-fold increase (synergistic) | [5] |

Table 2: Effects on Key Signaling Molecules

| Molecule | Sitagliptin Monotherapy | Metformin Monotherapy | Sitagliptin-Metformin Co-administration (Expected) | Reference(s) |

| p-AMPK (Thr172) | Potential for modest increase | Significant increase | Synergistic increase (though some studies suggest potential for attenuation) | [1][5][11] |

| p-ACC (Ser79) | Minimal direct effect | Significant increase | Synergistic increase | [4] |

| PEPCK mRNA Expression | No direct effect | Significant decrease | Synergistic decrease | [6] |

| G6Pase mRNA Expression | No direct effect | Significant decrease | Synergistic decrease | [7] |

| p-Akt | May increase via GLP-1R signaling | Variable effects reported | Potential for increased phosphorylation | [9][16] |

| p-mTOR | No direct effect | Decrease (AMPK-dependent) | Synergistic decrease | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular effects of sitagliptin-metformin co-administration.

Western Blotting for Protein Phosphorylation

This protocol is for determining the phosphorylation status of key signaling proteins like AMPK, ACC, Akt, and mTOR in liver tissue or cultured hepatocytes.

a. Sample Preparation:

-

Treat animals or cultured cells (e.g., HepG2) with sitagliptin, metformin, the combination, or vehicle control for the desired time.

-

For animal studies, euthanize and rapidly excise the liver, snap-freezing in liquid nitrogen. For cell culture, wash cells with ice-cold PBS and lyse.

-

Homogenize liver tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

b. Electrophoresis and Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

Phospho-AMPKα (Thr172) (Cell Signaling Technology, #2535): 1:1000

-

Total AMPKα (Cell Signaling Technology, #2532): 1:1000

-

Phospho-ACC (Ser79) (Cell Signaling Technology, #3661): 1:1000

-

Total ACC (Cell Signaling Technology, #3676): 1:1000

-

Phospho-Akt (Ser473) (Cell Signaling Technology, #4060): 1:1000

-

Total Akt (Cell Signaling Technology, #9272): 1:1000

-

β-Actin (loading control) (Santa Cruz Biotechnology, #sc-47778): 1:5000

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000 to 1:10000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity using densitometry software (e.g., ImageJ) and normalize phosphorylated protein levels to total protein levels and the loading control.

Quantitative Real-Time PCR (qPCR) for Gene Expression

This protocol is for measuring the mRNA expression of gluconeogenic genes (PEPCK, G6Pase) in liver tissue.

a. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from ~30 mg of frozen liver tissue using a TRIzol-based method or a commercial kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

b. qPCR Reaction:

-

Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.

-

Primer sequences for rat genes:

-

PEPCK (Pck1):

-

Forward: 5'-GCAAGCTGAAGAAATATGACACC-3'

-

Reverse: 5'-CACTTCGTCAGCAACTTCCT-3'

-

-

G6Pase (G6pc):

-

Forward: 5'-CCTCTTTCCCAGAGGAATTACC-3'

-

Reverse: 5'-GTTGCTGTAGTAGTCGGTGTCC-3'

-

-

β-Actin (Actb) (housekeeping gene):

-

Forward: 5'-GGCTGTATTCCCCTCCATCG-3'

-

Reverse: 5'-CCAGTTGGTAACAATGCCATGT-3'

-

-

-

Perform qPCR using a real-time PCR system with the following cycling conditions (example):

-

Initial denaturation: 95°C for 10 min

-

40 cycles of:

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 60 sec

-

-

Melt curve analysis to confirm product specificity.

-

c. Data Analysis:

-

Calculate the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).

-

Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows described in this guide.

Conclusion

The co-administration of sitagliptin and metformin provides a powerful therapeutic strategy for T2DM by targeting multiple, complementary signaling pathways. The primary mechanisms involve the enhancement of incretin signaling by sitagliptin and the activation of the central metabolic regulator, AMPK, by metformin. The crosstalk between these pathways, particularly the potential for GLP-1 to activate AMPK, likely underlies the observed synergistic effects on glycemic control. Further research is warranted to fully elucidate the quantitative aspects of this synergy at the molecular level and to explore the long-term implications for β-cell function and the prevention of diabetic complications. This guide provides a foundational understanding of these complex interactions and offers practical protocols for their investigation in a research setting.

References

- 1. tandfonline.com [tandfonline.com]

- 2. GLP-1-Induced AMPK Activation Inhibits PARP-1 and Promotes LXR-Mediated ABCA1 Expression to Protect Pancreatic β-Cells Against Cholesterol-Induced Toxicity Through Cholesterol Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selection of reference genes for expression analyses in liver of rats with impaired glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective [mdpi.com]

- 5. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of phosphoenolpyruvate carboxykinase gene expression by metformin in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metformin exerts an antitumor effect by inhibiting bladder cancer cell migration and growth, and promoting apoptosis through the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | GLP-1 RAs and SGLT2i: two antidiabetic agents associated with immune and inflammation modulatory properties through the common AMPK pathway [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Activation of AMPK by GLP-1R agonists mitigates Alzheimer-related phenotypes in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Sitagliptin attenuates myocardial apoptosis via activating LKB-1/AMPK/Akt pathway and suppressing the activity of GSK-3β and p38α/MAPK in a rat model of diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Janumet XR in Non-Diabetic Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical evidence for the combination of sitagliptin and metformin, the active components of Janumet XR, in non-diabetic research models. The following sections detail the quantitative data from these studies, provide insight into the experimental methodologies employed, and visualize key biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of sitagliptin and metformin co-administration in non-diabetic animal models.

Table 1: General Physiological and Metabolic Parameters in Healthy Male Rats

Data from a study investigating the co-administration of sitagliptin and metformin in healthy adult male Wistar rats. The primary focus of the study was the interaction with dexamethasone; the data presented here reflects the control groups receiving the drug combination without dexamethasone.

| Parameter | Control | Sitagliptin (20 mg/kg) + Metformin (300 mg/kg) | Reference |

| Body Mass (g) | Data not provided | Data not provided | [1] |

| Food Intake ( g/day ) | Data not provided | Data not provided | [1] |

| Blood Glucose (mg/dL) | Not significantly different from control | Not significantly different from control | [1] |

| Plasma Insulin (ng/mL) | Not significantly different from control | Not significantly different from control | [1] |

| Plasma Triglycerides (mg/dL) | Not significantly different from control | Not significantly different from control | [1] |

| Plasma Total Cholesterol (mg/dL) | Not significantly different from control | Not significantly different from control | [1] |

| Active GLP-1 (pM) during OGTT | Baseline | Higher levels post-glucose challenge | [1] |

Note: The referenced study primarily focused on the metabolic effects in the context of dexamethasone-induced metabolic disturbances. The effects of sitagliptin and metformin alone on baseline parameters in healthy rats were not the primary endpoint and were found to be minimal.[1] The study did note that sitagliptin co-administration improved glucose tolerance, which was associated with higher levels of active glucagon-like peptide-1 (GLP-1) during an oral glucose tolerance test.[1]

Table 2: Preclinical Safety and Tolerability of Sitagliptin and Metformin Combination

This table summarizes key safety findings from nonclinical toxicity studies.

| Animal Model | Study Duration | Doses | Key Findings | Reference |

| Rats | 3 months | Sitagliptin (up to 500 mg/kg/day) + Metformin | No significant exacerbated toxicity at doses approximating human exposure. | [2] |

| Dogs | Multiple studies | Sitagliptin (2-50 mg/kg) + Metformin (20-50 mg/kg) | Higher doses of the combination resulted in earlier mortality compared to metformin alone. No exacerbated toxicity was observed at doses that better approximate human exposure. | [2] |

| Monkeys, Dogs, Rats, Mice | Up to 2 years | Sitagliptin (various doses) | No evidence of drug treatment-related acute pancreatitis. | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of sitagliptin and metformin in non-diabetic models are outlined below.

Animal Models and Drug Administration

-

Rodent Model: Adult male Wistar rats were used in a study to assess metabolic outcomes.[1]

-

Drug Administration: Sitagliptin was administered orally at a dose of 20 mg/kg body mass, and metformin was administered orally at 300 mg/kg body mass for 5 consecutive days.[1]

Glucose and Pyruvate Tolerance Tests

-

Oral Glucose Tolerance Test (OGTT): Following the treatment period, rats were fasted overnight. A baseline blood sample was collected, followed by oral administration of a glucose solution. Blood samples were subsequently collected at timed intervals to measure glucose and active GLP-1 levels.[1]

-

Pyruvate Tolerance Test (PTT): To assess gluconeogenesis, rats were fasted, and a baseline blood sample was taken. Sodium pyruvate was then administered, and blood glucose levels were measured at subsequent time points.[1]

Biochemical and Morphological Analyses

-

Biochemical Analysis: At the end of the study, animals were euthanized, and blood was collected for the analysis of plasma insulin, triglycerides, and total cholesterol.[1]

-

Morphological Analysis: Livers were collected to assess the content of glycogen and fat.[1]

Preclinical Safety and Toxicity Studies

-

General Toxicity: Long-term toxicity studies of up to 2 years were conducted in rats and mice with sitagliptin alone.[3] A 3-month toxicity study in rats was conducted with the sitagliptin/metformin combination.[2]

-

Cardiovascular Safety in Dogs: Studies in dogs evaluated the cardiovascular effects of the co-administration of sitagliptin and metformin at various doses.[2]

-

Pancreatic Histology: In preclinical toxicity studies across multiple species (monkeys, dogs, rats, and mice), the pancreas was examined for any gross or histomorphological changes.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by the components of this compound and the general workflow of the preclinical studies.

Diagram 1: Mechanism of Action of Sitagliptin and Metformin

References

- 1. Coadministration of sitagliptin or metformin has no major impact on the adverse metabolic outcomes induced by dexamethasone treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Stability and Degradation Profile of Janumet XR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation profile of Janumet XR, a fixed-dose combination of sitagliptin and extended-release metformin hydrochloride. Understanding the stability of this widely prescribed medication for type 2 diabetes is critical for ensuring its safety, efficacy, and quality throughout its shelf life. This document synthesizes data from various studies on the forced degradation of sitagliptin and metformin under hydrolytic, oxidative, thermal, and photolytic stress conditions. It also details the analytical methodologies employed for stability testing and outlines the known degradation pathways.

Introduction to this compound and its Active Pharmaceutical Ingredients (APIs)

This compound combines two antihyperglycemic agents with complementary mechanisms of action:

-

Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor that increases the levels of active incretin hormones, thereby enhancing insulin secretion and reducing glucagon levels in a glucose-dependent manner.

-

Metformin Hydrochloride: A biguanide that primarily reduces hepatic glucose production and improves insulin sensitivity by increasing peripheral glucose uptake and utilization.

The extended-release (XR) formulation is designed for once-daily administration, providing a convenient treatment option for patients. The stability of this combination product is influenced by the inherent chemical properties of each API and their potential interactions with each other and with the excipients used in the formulation.

Forced Degradation and Stability-Indicating Methods

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. These studies involve subjecting the drug product to stress conditions that are more severe than accelerated stability testing to predict its degradation profile.

Summary of Forced Degradation Studies

This compound and its active ingredients, sitagliptin and metformin, have been subjected to a range of forced degradation conditions as per the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data from various studies, highlighting the percentage of degradation observed under different stress conditions. It is important to note that the experimental conditions (e.g., concentration of reagents, temperature, duration of exposure) can vary between studies, leading to different degradation percentages.

Table 1: Summary of Forced Degradation Data for Sitagliptin

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Key Degradation Products Identified |

| Acid Hydrolysis | 2.5 M HCl | 6 hours | ~20%[1] | Amide hydrolysis products (DP1 and DP2) |

| 2 M HCl | - | Significant degradation[1] | - | |

| Alkaline Hydrolysis | 0.1 M NaOH | - | Significant degradation[2] | Amide hydrolysis product |

| 2 M NaOH | - | Significant degradation[1] | - | |

| Oxidative Degradation | 3% H₂O₂ | - | Significant degradation[3] | N-oxide and other oxidative products |

| 6% H₂O₂ | - | - | SITA-D4, SITA-D5 (dehydration products)[4] | |

| Thermal Degradation | 80°C (dry heat) | 10 hours | - | - |

| 105°C | 48 hours | - | - | |

| Photodegradation | UV light (254 nm) | 40 hours | - | Multiple transformation products (TPs) including hydroxylated and de-fluorinated species[5] |

Table 2: Summary of Forced Degradation Data for Metformin

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Key Degradation Products Identified |

| Acid Hydrolysis | 3 N HCl | 90 minutes | ~12.8%[6] | - |

| Alkaline Hydrolysis | 0.1 M NaOH | 90 minutes | ~12.0%[6] | Guanylurea, Dimethylamine |

| Oxidative Degradation | H₂O₂ | 15 minutes | ~12.7%[6] | Methylamine, Dimethylamine, Guanylurea |

| Thermal Degradation | 70°C | 48 hours | ~20.9%[6] | - |

| Photodegradation | UV light | 6 hours | ~14.4%[6] | - |

Experimental Protocols for Key Experiments

Detailed methodologies are crucial for the replication and interpretation of stability studies. Below are representative protocols for forced degradation and the analytical methods used for quantification.

2.2.1. Protocol for Forced Degradation of Sitagliptin and Metformin

-

Acid Hydrolysis: 10 mg of the drug substance is dissolved in 10 mL of 0.1 N to 3 N HCl and refluxed at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours). The solution is then neutralized with an equivalent amount of NaOH.[2][6]

-

Alkaline Hydrolysis: 10 mg of the drug substance is dissolved in 10 mL of 0.1 N to 2 N NaOH and refluxed at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours). The solution is then neutralized with an equivalent amount of HCl.[1][2]

-

Oxidative Degradation: 10 mg of the drug substance is dissolved in 10 mL of 3-30% hydrogen peroxide (H₂O₂) and kept at room temperature or a slightly elevated temperature for a period ranging from 15 minutes to 24 hours.[6]

-

Thermal Degradation: The drug substance is exposed to dry heat in an oven at temperatures ranging from 70°C to 105°C for up to 48 hours.[3][6]

-

Photodegradation: The drug substance is exposed to UV light (e.g., at 254 nm) and/or visible light in a photostability chamber for a specified duration, often following ICH Q1B guidelines.[6]

2.2.2. Stability-Indicating UPLC/HPLC Method Protocol

A validated stability-indicating method is essential to separate the active ingredients from their degradation products.

-

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

-

Column: A C18 or C8 column of appropriate dimensions and particle size (e.g., Waters Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate or potassium dihydrogen phosphate, with pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-1.0 mL/min.

-

Detection Wavelength: Selected based on the UV absorbance maxima of sitagliptin and metformin (e.g., 210 nm, 267 nm).

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).

-

Injection Volume: A fixed volume of the sample solution (e.g., 1-10 µL).

Degradation Pathways and Mechanisms

Understanding the degradation pathways is crucial for identifying and controlling impurities in the drug product. The following diagrams, generated using the DOT language, illustrate the proposed degradation mechanisms for sitagliptin and metformin under various stress conditions.

Sitagliptin Degradation Pathways

Sitagliptin is susceptible to degradation, primarily through hydrolysis of its amide bond and modifications to its complex ring structure.

Metformin Degradation Pathways

Metformin degradation is characterized by the breakdown of its biguanide structure.

Influence of Excipients on Stability

The excipients used in the this compound formulation play a crucial role in the stability of the final product. The extended-release matrix, typically composed of polymers like hypromellose, controls the release of metformin. Other excipients include povidone, colloidal silicon dioxide, and magnesium stearate.[3]

Potential interactions between the active ingredients and excipients can affect the stability of the drug product. For instance, studies have suggested the possibility of a Maillard reaction between the primary amine group of sitagliptin and reducing sugars like lactose, if present in the formulation.[1] While lactose is not listed as a primary excipient in this compound, this highlights the importance of careful excipient selection and compatibility studies during formulation development.

The following workflow illustrates the process of assessing drug-excipient compatibility.

Conclusion

The chemical stability of this compound is a multifactorial issue dependent on the intrinsic properties of sitagliptin and metformin, their interaction, and the formulation matrix. Both active ingredients are susceptible to degradation under various stress conditions, leading to the formation of several degradation products. Sitagliptin primarily degrades via hydrolysis of its amide bond, while metformin's biguanide structure can break down under hydrolytic and oxidative stress.

The development and validation of robust, stability-indicating analytical methods are paramount for the accurate monitoring of the drug product's quality and the detection of any potential impurities. A thorough understanding of the degradation pathways and potential drug-excipient interactions is essential for the formulation development, manufacturing, and storage of this compound to ensure its safety and therapeutic efficacy throughout its shelf life. Further studies focusing specifically on the long-term stability and forced degradation of the this compound formulation would be beneficial to fully elucidate the impact of the extended-release matrix on the degradation profile.

References

- 1. Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijpcbs.com [ijpcbs.com]

The Synergistic Interplay of Sitagliptin and Metformin: A Deep Dive into the DPP-4 and AMPK Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin, a biguanide, is a cornerstone of type 2 diabetes mellitus (T2DM) therapy. While their individual mechanisms of action are well-documented, the intricate molecular interplay, particularly concerning the AMP-activated protein kinase (AMPK) pathway, warrants a deeper technical examination. This guide elucidates the core mechanisms through which sitagliptin and metformin, both individually and synergistically, modulate the DPP-4 and AMPK signaling cascades. We present a comprehensive overview of the signaling pathways, quantitative data from pertinent studies, detailed experimental protocols for key assays, and logical visualizations to facilitate a thorough understanding for researchers and drug development professionals.

Introduction

Metformin is a first-line oral hypoglycemic agent that primarily suppresses hepatic gluconeogenesis and enhances insulin sensitivity.[1] Its principal molecular target is the inhibition of mitochondrial respiratory chain complex I, leading to an increased cellular AMP/ATP ratio and subsequent activation of the critical energy sensor, AMPK.[1] Sitagliptin, on the other hand, is a selective inhibitor of DPP-4, an enzyme that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1).[2] By preventing GLP-1 degradation, sitagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release. Emerging evidence suggests that sitagliptin also exerts effects on the AMPK pathway, both through GLP-1-dependent and independent mechanisms. This guide explores the convergence of these two therapeutic agents on the AMPK signaling nexus.

Core Signaling Pathways

The interaction between sitagliptin, metformin, DPP-4, and the AMPK pathway is a complex network of signaling events. The following diagrams, generated using the DOT language, illustrate these key pathways.

Metformin-Induced AMPK Activation

Metformin's primary mechanism of AMPK activation is indirect, stemming from its impact on cellular energy status.

Caption: Metformin's indirect activation of AMPK.

Sitagliptin's Influence on the AMPK Pathway

Sitagliptin's effect on AMPK is multifaceted, involving both GLP-1-dependent and potentially GLP-1-independent pathways.

References

Methodological & Application

Application Notes and Protocols for Inducing Insulin Resistance in Rats for Janumet XR Study

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing insulin resistance in a rat model, suitable for studying the therapeutic effects of Janumet XR (Sitagliptin and Metformin extended-release). The protocol is based on the widely used high-fat diet (HFD) combined with a low-dose streptozotocin (STZ) model, which mimics the pathophysiology of type 2 diabetes.

Introduction

This compound is a combination therapy that leverages two complementary mechanisms to improve glycemic control.[1] Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhances the levels of incretin hormones, which increase insulin synthesis and release while suppressing glucagon secretion.[1] Metformin, a biguanide, primarily reduces hepatic glucose production and improves insulin sensitivity in peripheral tissues.[1][2]

To evaluate the efficacy of such therapeutic agents, a reliable and reproducible animal model of insulin resistance is crucial. The high-fat diet/streptozotocin (HFD/STZ) rat model is a well-established method for inducing a state of insulin resistance and subsequent hyperglycemia, closely resembling the progression of type 2 diabetes in humans.[3][4][5] This model is characterized by initial insulin resistance developed through the HFD, followed by a partial insult to the pancreatic β-cells by a low dose of STZ, leading to impaired glucose tolerance.

Experimental Protocols

Induction of Insulin Resistance and Type 2 Diabetes

This protocol describes the induction of insulin resistance in rats using a high-fat diet followed by a single low-dose injection of streptozotocin.

Materials:

-

Male Sprague-Dawley or Wistar rats (8 weeks old)

-

High-Fat Diet (HFD): 45-60% of total calories from fat[2][3][5]

-

Standard chow diet

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5)

-

Animal housing with a 12-hour light/dark cycle

-

Glucometer and test strips

Procedure:

-

Acclimatization: Upon arrival, acclimatize the rats for one week, providing free access to standard chow and water.

-

High-Fat Diet Feeding:

-

Streptozotocin Administration:

-

After the HFD feeding period, fast the experimental group rats overnight.

-

Freshly prepare a solution of STZ in cold citrate buffer (0.1 M, pH 4.5).

-

Administer a single intraperitoneal (IP) injection of STZ at a dose of 30-35 mg/kg body weight.[5][6] The control group should be injected with an equivalent volume of citrate buffer.

-

-

Confirmation of Diabetes:

-

Three days after the STZ injection, measure the fasting blood glucose levels from the tail vein.

-

Rats with a fasting blood glucose level of ≥ 250 mg/dL are considered diabetic and are included in the study.[7]

-

To prevent STZ-induced hypoglycemia, provide the rats with a 10% sucrose solution in their drinking water for the first 24 hours after injection.

-

This compound (Sitagliptin/Metformin) Treatment

This protocol outlines the administration of sitagliptin and metformin to the insulin-resistant rat model.

Materials:

-

Insulin-resistant diabetic rats

-

Sitagliptin

-

Metformin

-

Oral gavage needles

-

Vehicle (e.g., distilled water or saline)

Procedure:

-

Grouping: Divide the diabetic rats into the following groups:

-

Drug Administration:

-

Prepare fresh solutions of the drugs in the vehicle daily.

-

Administer the treatments orally via gavage once daily for a period of 4-8 weeks.

-

The diabetic control group should receive an equivalent volume of the vehicle.

-

-

Monitoring:

-

Monitor body weight and food and water intake weekly.

-

Measure fasting blood glucose levels weekly or at the end of the treatment period.

-

At the end of the study, collect blood samples for biochemical analysis and tissues for histological and molecular analysis.

-

Data Presentation

The following tables summarize the expected quantitative data from a study using this protocol. The values are indicative and may vary based on specific experimental conditions.

Table 1: Metabolic Parameters in HFD/STZ-Induced Diabetic Rats

| Parameter | Control Group | HFD/STZ Group |

| Fasting Blood Glucose (mg/dL) | 90 - 120 | > 250 |

| Fasting Serum Insulin (µU/mL) | 2 - 5 | Elevated initially, then may decrease |

| HOMA-IR | 1 - 2 | Significantly Increased |

| Total Cholesterol (mg/dL) | 60 - 80 | Increased |

| Triglycerides (mg/dL) | 50 - 100 | Increased |

Table 2: Effects of Sitagliptin and Metformin Treatment on Metabolic Parameters in Diabetic Rats

| Parameter | Diabetic Control | Sitagliptin (10 mg/kg) | Metformin (200 mg/kg) | Sitagliptin + Metformin |

| Fasting Blood Glucose (mg/dL) | Significantly elevated | Reduced | Reduced | Significantly Reduced |

| HbA1c (%) | Significantly elevated | Reduced | Reduced | Significantly Reduced |

| HOMA-IR | Significantly elevated | Reduced | Reduced | Significantly Reduced |

| Total Cholesterol (mg/dL) | Elevated | Reduced | Reduced | Significantly Reduced |

| Triglycerides (mg/dL) | Elevated | Reduced | Reduced | Significantly Reduced |

Data presented in the tables are hypothetical and for illustrative purposes. Actual results will vary.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for inducing insulin resistance and evaluating drug efficacy.

Insulin Signaling Pathway

Caption: Simplified insulin signaling pathway leading to glucose uptake.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Development Of A High-Fat Diet And Low-Dose Streptozotocin-Induced Rat Model For Type 2 Diabetes Mellitus - Article (Preprint v1) by Akhilesh Mishra et al. | Qeios [qeios.com]

- 4. Novel High-Fat Diet Formulation and Streptozotocin Treatment for Induction of Prediabetes and Type 2 Diabetes in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EXPERIMENTAL INDUCTION OF TYPE 2 DIABETES MELLITUS AND THE EFFICIENCY OF BARIATRIC SURGERY IN ITS REVERSAL IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development Of A High-Fat Diet And Low-Dose Streptozotocin-Induced Rat Model For Type 2 Diabetes Mellitus | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]

- 8. The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: A Validated LC-MS/MS Method for the Simultaneous Quantification of Sitagliptin and Metformin in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of sitagliptin and metformin in human plasma. This method is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies involving these two leading anti-diabetic agents. The protocol employs a straightforward protein precipitation for sample preparation and utilizes stable isotope-labeled internal standards to ensure high accuracy and precision. The method has been validated according to established regulatory guidelines and demonstrates excellent linearity, precision, accuracy, and recovery.

Introduction

Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin, a biguanide, are frequently co-administered for the management of type 2 diabetes mellitus. The combination therapy leverages their complementary mechanisms of action to achieve better glycemic control. Consequently, a reliable and efficient analytical method for the simultaneous quantification of both drugs in biological matrices is essential for drug development and clinical research. This LC-MS/MS method provides a high-throughput and sensitive solution for the analysis of sitagliptin and metformin in human plasma.

Experimental Workflow

Caption: Experimental workflow from plasma sample preparation to data analysis.

Experimental Protocols

Materials and Reagents

-

Sitagliptin and Metformin reference standards

-

Sitagliptin-d4 and Metformin-d6 internal standards (IS)

-

HPLC grade acetonitrile and methanol

-

Ammonium acetate

-

Formic acid

-

Milli-Q water or equivalent

-

Human plasma with K2EDTA as anticoagulant

Instrumentation

-

A validated LC-MS/MS system, such as an API 4000 Mass Spectrometer, is recommended.[1][2]

-

A suitable HPLC or UPLC system.[1]

-

Analytical balance, centrifuges, and calibrated pipettes.

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of sitagliptin and metformin in Milli-Q water.[1]

-

Internal Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of sitagliptin-d4 and metformin-d6 in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solutions using a methanol:water (1:1, v/v) diluent to create working solutions for calibration standards and quality control samples.[1]

-

Internal Standard Working Solution (500 ng/mL each): Prepare a combined working solution of sitagliptin-d4 and metformin-d6 in the diluent.[1]

Sample Preparation Protocol

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the combined internal standard working solution (except for blank samples).[1]

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of acetonitrile to precipitate plasma proteins.[1]

-

Vortex the samples for 10 minutes at 2,500 rpm.[1]

-

Centrifuge the samples at 11,000 rpm for 5 minutes at 4°C.[1]

-

Transfer 500 µL of the supernatant to a clean tube.[1]

-

Add 500 µL of Milli-Q water and vortex.[1]

-

Transfer the final mixture to an HPLC vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters

| Parameter | Condition |

| Column | Biobasic SCX, 50 x 4.6 mm, 5 µm |

| Mobile Phase | 20 mM Ammonium Acetate (pH 4.5) : Acetonitrile (50:50, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 15 µL[1] |

| Column Temperature | 50°C[1] |

| Run Time | 3.2 minutes[1] |

Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V[3] |

| Source Temperature | 500°C[3] |

| Nebulizer Gas (Gas 1) | 50 psi[3] |

| Auxiliary Gas (Gas 2) | 50 psi[3] |

| Curtain Gas | 25 psi[3] |

| Collision Gas | Medium[3] |

MRM Transitions

| Analyte | Q1 (m/z) | Q3 (m/z) |

| Sitagliptin | 408.3 | 235.1[3][4] |

| Sitagliptin-d4 (IS) | 412.2 | 239.1[5] |

| Metformin | 130.1 | 60.1[3][4] |

| Metformin-d6 (IS) | 136.1 | 60.1 |

Method Validation Summary

The method was validated according to the US FDA and EMEA guidelines. The results are summarized below.

Linearity

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| Sitagliptin | 3 - 800.5 | > 0.995[2][3] |

| Metformin | 10 - 2,206 | > 0.995[2][3] |

Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Sitagliptin | LQC, MQC, HQC | ≤ 5.1 | ≤ 5.1 | 96.5 - 103.3[4] |

| Metformin | LQC, MQC, HQC | ≤ 5.1 | ≤ 5.1 | 96.5 - 103.3[4] |

Recovery

| Analyte | Mean Recovery (%) |

| Sitagliptin | 104.5[1][2] |

| Metformin | 92.1[1] |

Limits of Detection and Quantification

| Analyte | LOD (ng/mL) | LLOQ (ng/mL) |

| Sitagliptin | 0.75[1] | 3.0[1] |

| Metformin | 2.5[1] | 10.0[1] |

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the simultaneous quantification of sitagliptin and metformin in human plasma. The simple sample preparation, rapid chromatographic run time, and high sensitivity make it suitable for high-throughput analysis in clinical and research settings. The method's robustness and reliability are demonstrated by the comprehensive validation data presented.

References

- 1. scispace.com [scispace.com]

- 2. Development and Validation of a Method for Simultaneous Estimation of Metformin and Sitagliptin in Human Plasma by LC-MS-MS and Its Application in a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.bcnf.ir [pubs.bcnf.ir]

- 4. LC-tandem mass spectrometry method for the simultaneous determination of metformin and sitagliptin in human plasma after ion-pair solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of Janumet XR Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janumet XR is a combination therapy for type 2 diabetes that leverages the complementary mechanisms of sitagliptin and metformin to improve glycemic control.[1][2][3] Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4][5] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[4][5][6] Metformin, a biguanide, primarily acts by decreasing hepatic glucose production and increasing peripheral glucose uptake and utilization, largely through the activation of AMP-activated protein kinase (AMPK).[7][8][9][10]

The development of novel analogs of the active components of this compound necessitates robust high-throughput screening (HTS) assays to identify compounds with desired biological activities. This document provides detailed protocols for a primary biochemical assay to screen for DPP-4 inhibitors and two secondary cell-based assays to evaluate the effects on GLP-1 signaling and glucose uptake, reflecting the dual mechanism of this compound.

Experimental Workflow

The overall workflow for screening this compound analogs is designed to first identify potent DPP-4 inhibitors and then characterize their cellular effects related to both sitagliptin and metformin's mechanisms of action.

Caption: High-throughput screening workflow for this compound analogs.

Primary Screening: DPP-4 Inhibition Assay

This primary assay is a fluorogenic biochemical screen designed to identify direct inhibitors of the DPP-4 enzyme.[11][12]

Signaling Pathway: DPP-4 Inhibition

DPP-4 is a serine protease that cleaves and inactivates incretin hormones like GLP-1.[6][13] Inhibition of DPP-4 prolongs the action of GLP-1, leading to beneficial effects on glucose homeostasis.[5]

Caption: Mechanism of DPP-4 inhibition by sitagliptin analogs.

Experimental Protocol: Fluorogenic DPP-4 Inhibition Assay

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

-

DPP-4 assay buffer

-

Sitagliptin (positive control)

-

Compound library plates (384-well)

-

Assay plates (black, 384-well, low-volume)

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of the DPP-4 substrate in DMSO.

-

Dilute the recombinant DPP-4 enzyme to the desired concentration in pre-chilled assay buffer.

-

Using an automated liquid handler, dispense 50 nL of each compound from the library plates into the corresponding wells of the assay plates.

-

Add 5 µL of the diluted DPP-4 enzyme solution to each well of the assay plates.

-

Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Add 5 µL of the DPP-4 substrate solution to each well to initiate the enzymatic reaction.

-

Incubate the plates for 30 minutes at 37°C.

-

Measure the fluorescence intensity using a plate reader with excitation at 360 nm and emission at 460 nm.

Data Presentation:

| Compound ID | Concentration (µM) | Fluorescence Intensity (RFU) | % Inhibition |

| Cmpd-001 | 10 | 1500 | 85.0 |

| Cmpd-002 | 10 | 8500 | 15.0 |

| ... | ... | ... | ... |

| Sitagliptin | 1 | 1200 | 88.0 |

| DMSO | N/A | 10000 | 0.0 |

Secondary Screening: Cell-Based Assays

Compounds identified as potent DPP-4 inhibitors in the primary screen are further evaluated in cell-based assays to confirm their activity in a more physiological context and to assess their metformin-like properties.

GLP-1 Signaling Assay

This assay measures the potentiation of GLP-1 signaling by the hit compounds. Inhibition of DPP-4 should lead to an increase in active GLP-1, which in turn stimulates its receptor (GLP-1R) and increases intracellular cyclic AMP (cAMP) levels.[14][15][16]

Caption: Simplified GLP-1 signaling pathway in pancreatic β-cells.

Materials:

-

HEK293 cells stably expressing the GLP-1 receptor

-

GLP-1 peptide

-

cAMP assay kit (e.g., HTRF or luminescence-based)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Cell culture medium and reagents

-

White, 384-well assay plates

Procedure:

-

Seed the GLP-1R expressing cells into 384-well plates and incubate overnight.

-

Remove the culture medium and add assay buffer containing a PDE inhibitor.

-

Add the hit compounds at various concentrations to the wells.

-

Add a sub-maximal concentration of GLP-1 to all wells (except for the negative control).

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

Data Presentation:

| Compound ID | Concentration (µM) | cAMP Level (nM) | Fold Change over GLP-1 alone |

| Hit-01 | 1 | 15.2 | 2.5 |

| Hit-02 | 1 | 8.1 | 1.3 |

| ... | ... | ... | ... |

| GLP-1 alone | N/A | 6.1 | 1.0 |

| Vehicle | N/A | 1.5 | 0.2 |

Glucose Uptake Assay

This assay assesses the ability of the compounds to stimulate glucose uptake into cells, a key mechanism of metformin action.[3][17] A common method utilizes a fluorescent glucose analog, such as 2-NBDG.[18][19][20]

Metformin activates AMPK, which leads to a variety of downstream effects including the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose uptake.[7][21][22]

Caption: Metformin's mechanism of action on glucose uptake.

Materials:

-

L6 myotubes or 3T3-L1 adipocytes

-

2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)

-

Krebs-Ringer Bicarbonate (KRB) buffer

-

Metformin (positive control)

-

Insulin (positive control)

-

Fluorescence plate reader

Procedure:

-

Differentiate L6 myoblasts into myotubes or 3T3-L1 preadipocytes into adipocytes in 96-well plates.

-

Wash the cells with KRB buffer and then starve them in serum-free medium for 2-4 hours.

-

Treat the cells with various concentrations of the hit compounds or controls (metformin, insulin) for the desired time (e.g., 1-24 hours for metformin analogs, 30 minutes for insulin).

-

Wash the cells with KRB buffer.

-

Add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes at 37°C.

-

Wash the cells three times with ice-cold KRB buffer to remove extracellular 2-NBDG.

-

Lyse the cells and measure the intracellular fluorescence in a plate reader (Excitation: ~485 nm, Emission: ~535 nm).

Data Presentation:

| Compound ID | Concentration (µM) | Fluorescence Intensity (RFU) | % Increase in Glucose Uptake |

| Hit-01 | 10 | 5500 | 120 |

| Hit-02 | 10 | 3000 | 20 |

| ... | ... | ... | ... |

| Metformin | 1000 | 5000 | 100 |

| Basal | N/A | 2500 | 0 |

Conclusion

The described high-throughput screening cascade provides a comprehensive strategy for the discovery and initial characterization of novel this compound analogs. By combining a primary biochemical assay for DPP-4 inhibition with secondary cell-based assays for GLP-1 signaling and glucose uptake, this approach enables the identification of lead compounds that exhibit the dual mechanisms of action critical to the therapeutic efficacy of this compound. Subsequent dose-response studies on confirmed hits will allow for the determination of IC50 and EC50 values, facilitating the selection of the most promising candidates for further preclinical development.

References

- 1. mims.com:443 [mims.com:443]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. mims.com [mims.com]

- 4. Sitagliptin - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Sitagliptin? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metformin - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Metformin Hydrochloride? [synapse.patsnap.com]

- 11. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Sitagliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]

- 14. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. Sitagliptin/Metformin (Janumet) as Combination Therapy In the Treatment of Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of high-throughput quantitative assays for glucose uptake in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Fluorescence Method for Measurement of Glucose Transport in Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 22. sinobiological.com [sinobiological.com]

Application Notes and Protocols for Janumet XR Dosage Calculation in the db/db Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining an appropriate dosage of a sitagliptin-metformin combination, analogous to Janumet XR, for studies using the db/db mouse model of type 2 diabetes. The protocols and data presented are synthesized from published research to aid in the design of effective preclinical studies.

Introduction

The db/db mouse is a widely used genetic model for type 2 diabetes, characterized by obesity, hyperglycemia, and insulin resistance. This compound, a combination of sitagliptin (a dipeptidyl peptidase-4 or DPP-4 inhibitor) and metformin extended-release, is a common clinical treatment for type 2 diabetes. Establishing an effective and translatable dosage in preclinical models like the db/db mouse is a critical step in drug development and mechanistic studies. This document outlines a proposed methodology for dosage calculation and experimental design.

Published Dosage Data for Sitagliptin and Metformin in Rodent Models

The following table summarizes dosages of sitagliptin and metformin used in various rodent studies, providing a basis for selecting a starting dose in db/db mice.

| Component | Animal Model | Dosage | Route of Administration | Key Findings | Reference |

| Metformin | db/db mice | 150 mg/kg/day | Oral | Synergistic improvement in glycemic control with sitagliptin. | [1] |

| Metformin | db/db mice | 250 mg/kg/day | Intragastric | Accelerated wound healing. | [2] |

| Metformin | db/db mice | 125-500 mg/kg twice daily | Oral | Dose-dependent effects on blood glucose. | [3] |

| Sitagliptin | db/db mice | 40 mg/kg/day | Oral | Synergistic improvement in glycemic control with metformin. | [1] |

| Sitagliptin | Akita mice | 10 mg/kg/day | Oral | Cardioprotective effects. | [4] |